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Compound of Interest

Compound Name: Tegoprazan (Benzoate)

Cat. No.: B12385028

Introduction

Tegoprazan is a potassium-competitive acid blocker (P-CAB) that potently and reversibly
inhibits the gastric H+/K+-ATPase (proton pump).[1][2] Its primary application is in the
treatment of acid-related gastrointestinal disorders such as gastroesophageal reflux disease
(GERD) and peptic ulcers.[3][4] Unlike proton pump inhibitors (PPIs), Tegoprazan offers a more
rapid onset of action and its effect is not influenced by food intake or CYP2C19 polymorphism.
[2][5] Beyond its profound acid suppression, emerging evidence suggests that Tegoprazan may
also influence gastrointestinal (GI) motility. Notably, studies in animal models have shown that
Tegoprazan can induce phase Ill contractions of the migrating motor complex (MMC), a key
mechanism for clearing the stomach and small intestine during fasting periods.[1][6] This
prokinetic effect presents a potential therapeutic advantage for patients with concurrent motility-
impaired conditions.[1] However, clinical studies in healthy humans have not shown a
significant impact on solid gastric emptying.[7][8]

This document provides detailed protocols for in vivo and in vitro methods to rigorously
evaluate the effects of Tegoprazan on various aspects of gastrointestinal motility. These
methodologies are intended for researchers, scientists, and drug development professionals
investigating the full pharmacological profile of Tegoprazan and other P-CABs.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies on
Tegoprazan.
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Table 1: In Vitro Inhibition of H+/K+-ATPase by Tegoprazan

Enzyme Source Tegoprazan ICso (UM) Reference
Porcine 0.29 - 0.52 [1]
Canine 0.29-0.52 [1]
Human 0.29-0.52 [1]

| Porcine | 0.53 |[3] |
ICso: Half-maximal inhibitory concentration.

Table 2: Effect of Tegoprazan on Solid Gastric Emptying in Healthy Humans (50 mg Dose)

Tegoprazan
Parameter Control Group  P-value Reference
Group
Baseline Ti/2
. 104.3 £ 34.8 98.3 +£33.0 0.64 [7]
(min)
Post-Dose Ti/2
_ 114.2 + 48.9 93.7 +34.7 0.20 [7118]
(min)
Change in T1/2
, 9.9 +52.7 -4.7 +30.5 0.36 [7][8]
(min)
Baseline
Retention at 4h 49+6.4 57274 0.75 [7]
(%)
Post-Dose
Retention at 4h 10.1+12.0 43+54 0.11 [718]
(%)

| Change in Retention at 4h (%)| 5.2 £13.9|-1.3£6.5|0.12 |[7][8] |

T1/2: Gastric half-emptying time. Data are presented as mean + standard deviation.
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Table 3: Preclinical In Vivo Effects of Tegoprazan in Dogs

Parameter Dose

Gastric Acid
1.0 mg/kg (oral)

Observation Reference

Complete inhibition
of histamine-
induced secretion [1][6]

Secretion
from 1 hour post-
administration.
Reversed
) pentagastrin-induced
Gastric pH 1 and 3 mg/kg (oral) [1][6]

acidified gastric pH to

a neutral range.

| Gastric Motility | 3 mg/kg (oral) | Immediately evoked a gastric phase Il contraction of the

migrating motor complex (MMC) in pentagastrin-treated dogs. |[1][6] |

Experimental Protocols & Visualizations
In Vivo Method: Gastric Emptying Scintigraphy (Human)

This protocol is the gold standard for assessing gastric emptying (GE) and is based on

methodologies used in clinical trials of Tegoprazan.[7][8] It measures the rate at which a

radiolabeled solid meal leaves the stomach.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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